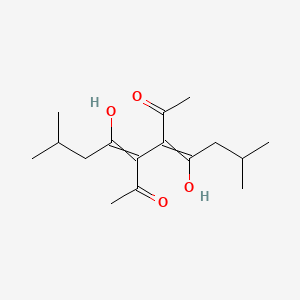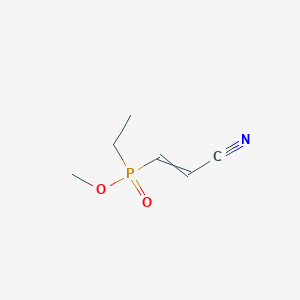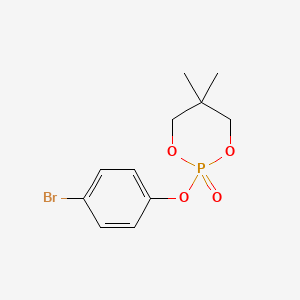![molecular formula C29H22S B14584058 Naphthalene, 1-[(triphenylmethyl)thio]- CAS No. 61623-80-1](/img/structure/B14584058.png)
Naphthalene, 1-[(triphenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-[(triphenylmethyl)thio]-: is an organic compound that features a naphthalene core substituted with a triphenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-[(triphenylmethyl)thio]- typically involves the reaction of naphthalene with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Naphthalene, 1-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1-[(triphenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: Naphthalene, 1-[(triphenylmethyl)thio]- is used as a building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, Naphthalene, 1-[(triphenylmethyl)thio]- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(triphenylmethyl)thio]- involves its ability to undergo various chemical transformations. The triphenylmethylthio group can act as a protecting group for thiols, amines, and alcohols in organic synthesis. Additionally, the compound can participate in hydride abstraction reactions, which are important in the study of reaction mechanisms and in organic synthesis .
Comparison with Similar Compounds
Naphthalene: The parent compound, which lacks the triphenylmethylthio group.
1-Naphthol: A hydroxylated derivative of naphthalene.
2-Naphthol: Another hydroxylated derivative, differing in the position of the hydroxyl group.
Uniqueness: Naphthalene, 1-[(triphenylmethyl)thio]- is unique due to the presence of the triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
61623-80-1 |
|---|---|
Molecular Formula |
C29H22S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-tritylsulfanylnaphthalene |
InChI |
InChI=1S/C29H22S/c1-4-15-24(16-5-1)29(25-17-6-2-7-18-25,26-19-8-3-9-20-26)30-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H |
InChI Key |
QDMONNSKYZFTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)


![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)




![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
